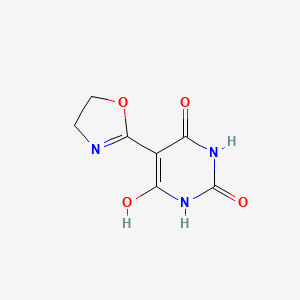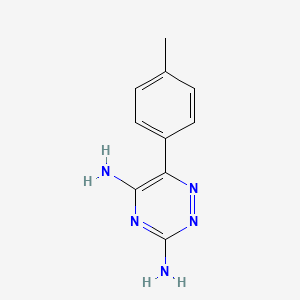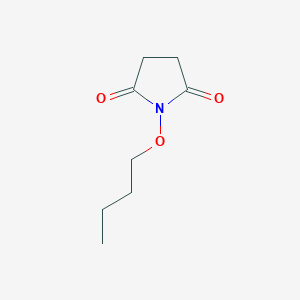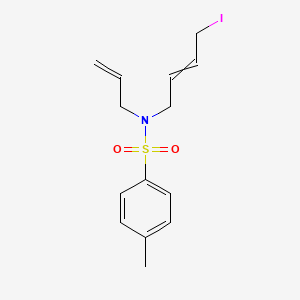![molecular formula C18H19N3O3S B14200386 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine CAS No. 832077-80-2](/img/structure/B14200386.png)
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a phenylpentane sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Phenylpentane Sulfonyl Group: This step involves the sulfonylation of the oxadiazole intermediate using a phenylpentane sulfonyl chloride in the presence of a base.
Attachment to the Pyridine Ring: The final step involves coupling the sulfonylated oxadiazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpentane sulfonyl group.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the oxadiazole or sulfonyl group.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its structural features make it a candidate for investigating biological processes at the molecular level.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and sulfonyl group are key functional groups that contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-thiadiazol-2-yl]pyridine: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-triazol-2-yl]pyridine: Contains a triazole ring instead of an oxadiazole ring.
2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
The uniqueness of 2-[5-(5-Phenylpentane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine lies in its combination of functional groups and rings, which confer specific chemical and biological properties. The presence of both the oxadiazole and pyridine rings, along with the phenylpentane sulfonyl group, makes it distinct from other similar compounds.
特性
CAS番号 |
832077-80-2 |
|---|---|
分子式 |
C18H19N3O3S |
分子量 |
357.4 g/mol |
IUPAC名 |
2-(5-phenylpentylsulfonyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H19N3O3S/c22-25(23,14-8-2-5-11-15-9-3-1-4-10-15)18-21-20-17(24-18)16-12-6-7-13-19-16/h1,3-4,6-7,9-10,12-13H,2,5,8,11,14H2 |
InChIキー |
DMIYXXXUFQDFEF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCCS(=O)(=O)C2=NN=C(O2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Phenol, 3-methoxy-5-[[5-(3-thienyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]methyl]-](/img/structure/B14200311.png)

![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)


![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)


![Morpholine, 4-[1-(phenylethynyl)-1-propylbutyl]-](/img/structure/B14200339.png)
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)


